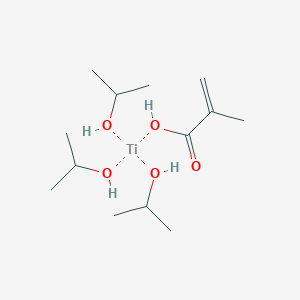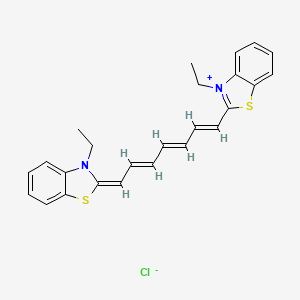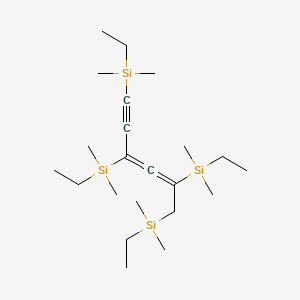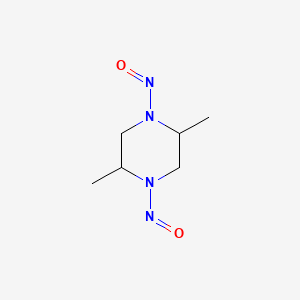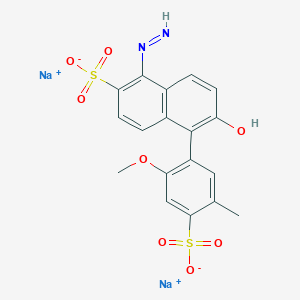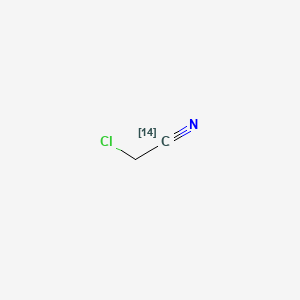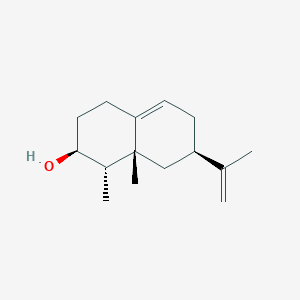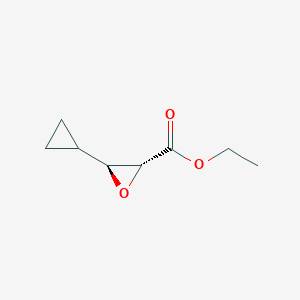
ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic chemistry. This compound features a three-membered oxirane ring and a cyclopropyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a nonaqueous solvent like chloroform or ether . This reaction proceeds through a concerted mechanism, forming the oxirane ring with high stereospecificity.
Industrial Production Methods
In industrial settings, the synthesis of epoxides can be scaled up using similar methods but with more stable and safer reagents. For example, magnesium monoperoxyphthalate (MMPP) can be used as an alternative to mCPBA due to its stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened to form vicinal diols under acidic or basic conditions.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids (e.g., mCPBA) in nonaqueous solvents.
Reduction: Metal hydrides (e.g., lithium aluminum hydride) in anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
Oxidation: Vicinal diols.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.
Industry: Employed in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate can be compared with other similar epoxide compounds:
- Rac-(2R,3R)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate**: A compound with similar stereochemistry but different functional groups .
Ethyl (2R,3R)-3-phenylglycidiol: Another chiral epoxide used in drug synthesis.
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with significant applications in various scientific fields. Its unique reactivity and stereochemistry make it an essential intermediate for the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)7-6(11-7)5-3-4-5/h5-7H,2-4H2,1H3/t6-,7-/m1/s1 |
Clé InChI |
SCCNALLZHBUGIU-RNFRBKRXSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@H](O1)C2CC2 |
SMILES canonique |
CCOC(=O)C1C(O1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
